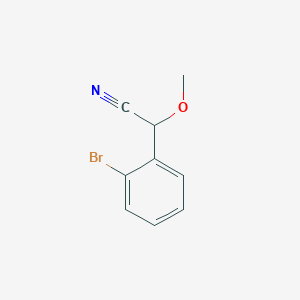

2-(2-Bromophenyl)-2-methoxyacetonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-bromophenyl)-2-methoxyacetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO/c1-12-9(6-11)7-4-2-3-5-8(7)10/h2-5,9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGHRILBQDSZJKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C#N)C1=CC=CC=C1Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for 2 2 Bromophenyl 2 Methoxyacetonitrile and Analogous Compounds

Direct Cyanation Approaches

Direct cyanation methods offer an efficient route to introduce the nitrile functionality. These approaches can be broadly categorized into those that utilize transition metal catalysts and those that are metal-free.

Transition Metal-Catalyzed Cyanation of Aromatic Precursors

Transition metal catalysis has become an indispensable tool in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Palladium, copper, and nickel complexes are prominent catalysts for cyanation reactions.

Palladium-catalyzed decarbonylative cyanation has emerged as a powerful method for the synthesis of aryl nitriles from readily available carboxylic acids. organic-chemistry.orgnih.gov This transformation involves the conversion of a carboxylic acid group into a nitrile group, with the extrusion of carbon monoxide. While the direct synthesis of 2-(2-Bromophenyl)-2-methoxyacetonitrile via this method from a precursor like 2-(2-bromophenyl)-2-methoxyacetic acid has not been specifically reported, the general applicability of this reaction to a wide range of aromatic carboxylic acids suggests its potential. organic-chemistry.orgnih.govresearchgate.net

The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or a combination of a palladium precursor and a phosphine (B1218219) ligand, an activating agent for the carboxylic acid, and a cyanide source like trimethylsilyl (B98337) cyanide (TMSCN). organic-chemistry.org The scalability and functional group tolerance of this method make it an attractive option for the synthesis of complex aryl nitriles. organic-chemistry.orgnih.gov For instance, various substituted benzoic acids can be efficiently converted to their corresponding nitriles. organic-chemistry.org

Mechanistic studies suggest the reaction proceeds through the formation of a mixed anhydride, followed by oxidative addition of the palladium catalyst, decarbonylation, and reductive elimination to afford the aryl nitrile. organic-chemistry.org The reaction conditions are generally tolerant of various functional groups, which is a significant advantage in multi-step syntheses. organic-chemistry.orgorganic-chemistry.orgnih.gov

Table 1: Examples of Palladium-Catalyzed Decarbonylative Cyanation of Aromatic Carboxylic Acids

| Entry | Starting Carboxylic Acid | Cyanide Source | Catalyst System | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | 2-Naphthoic acid | TMSCN | Pd(PPh₃)₄, dppp, Et₃N | High | organic-chemistry.org |

| 2 | 4-Methoxybenzoic acid | TMSCN | Pd(PPh₃)₄, dppp, Et₃N | 85 | organic-chemistry.org |

| 3 | 3-Methylflavone-8-carboxylic acid | TMSCN | Pd(PPh₃)₄, dppp, Et₃N | 72 | organic-chemistry.org |

| 4 | Adapalene | TMSCN | Pd(PPh₃)₄, dppp, Et₃N | 65 | organic-chemistry.org |

A novel and efficient protocol for the synthesis of α-aryl nitriles involves the copper-catalyzed cyanation of N-tosylhydrazones, which are readily prepared from the corresponding ketones. organic-chemistry.orgnih.gov This method utilizes a low-toxicity cyanide source, such as potassium thiocyanate (B1210189) (KSCN), making it an environmentally benign alternative to traditional cyanation methods. organic-chemistry.orgresearchgate.net

The reaction proceeds under mild conditions and demonstrates a broad substrate scope, including substrates with halogen substituents. organic-chemistry.org This is particularly relevant for the synthesis of compounds like this compound, as the N-tosylhydrazone derived from 2-bromoacetophenone (B140003) could serve as a suitable precursor. The reaction is believed to involve the in situ generation of a diazo compound from the N-tosylhydrazone, which then forms a copper carbene intermediate. This intermediate subsequently reacts with the cyanide source to yield the α-aryl nitrile. organic-chemistry.org

The operational simplicity and the use of readily available starting materials and reagents contribute to the practical utility of this methodology. nih.gov

Table 2: Examples of Copper-Catalyzed Cyanation of N-Tosylhydrazones

| Entry | Ketone Precursor | Cyanide Source | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | Acetophenone | KSCN | CuI | 92 | organic-chemistry.org |

| 2 | 4-Methylacetophenone | KSCN | CuI | 95 | organic-chemistry.org |

| 3 | 4-Chloroacetophenone | KSCN | CuI | 75 | organic-chemistry.org |

| 4 | 2-Acetylnaphthalene | KSCN | CuI | 82 | organic-chemistry.org |

Nickel-catalyzed cross-coupling reactions have gained prominence for their ability to form carbon-carbon bonds with high efficiency. While the direct cyanation of alkyl mesylates is a plausible transformation, the literature more extensively covers the cyanation of other benzylic electrophiles, such as pivalates. researchgate.netscholaris.ca These reactions provide a strong precedent for the potential of nickel catalysis in the cyanation of benzylic mesylates.

The cyanation of benzylic pivalates, for instance, can be achieved using an air-stable Ni(II) precatalyst and a cyanide source like zinc cyanide (Zn(CN)₂). researchgate.net This method is applicable to a range of benzylic substrates and offers a route to α-aryl nitriles. scholaris.ca The key to this transformation is the ability of nickel to catalyze the coupling of a C(sp³)-electrophile with the cyanide nucleophile.

Given the similar nature of mesylates and pivalates as leaving groups, it is reasonable to expect that a similar nickel-catalyzed approach could be developed for the cyanation of benzylic mesylates. Such a method would involve the oxidative addition of the nickel catalyst to the C-O bond of the mesylate, followed by transmetalation with the cyanide source and reductive elimination to furnish the desired nitrile. The functional group tolerance of nickel-catalyzed reactions further enhances the potential of this strategy. organic-chemistry.org

Table 3: Examples of Nickel-Catalyzed Cyanation of Benzylic Pivalates

| Entry | Benzylic Pivalate | Cyanide Source | Catalyst System | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | 1-Naphthylmethyl pivalate | Zn(CN)₂ | NiCl₂(PCy₃)₂ | 85 | scholaris.ca |

| 2 | Benzhydryl pivalate | Zn(CN)₂ | NiCl₂(PCy₃)₂ | 78 | scholaris.ca |

| 3 | 4-Methoxybenzyl pivalate | Zn(CN)₂ | NiCl₂(PCy₃)₂ | 72 | scholaris.ca |

Metal-Free Cyanation Methodologies

In recent years, there has been a growing interest in the development of metal-free synthetic methods to avoid the cost and potential toxicity associated with transition metals. Radical-mediated reactions have emerged as a powerful platform for the construction of complex molecules under mild conditions.

Radical cyanomethylation offers a direct approach to introduce the cyanomethyl group onto an aromatic ring. nih.govnih.govwhiterose.ac.uk This can be particularly useful for the synthesis of analogs of this compound. One such strategy involves the photoredox-catalyzed reaction of aryl halides with a cyanomethyl source. thieme-connect.comresearchgate.net

In a typical photoredox-catalyzed cyanomethylation, a photocatalyst, upon irradiation with visible light, initiates a single-electron transfer process to generate a radical intermediate from the aryl halide. rsc.orgchinesechemsoc.org This aryl radical then reacts with a suitable cyanomethyl radical precursor to form the desired product. nih.gov This methodology is characterized by its mild reaction conditions and high functional group tolerance. nih.govwhiterose.ac.uk

For instance, the use of bromoacetonitrile (B46782) as a cyanomethyl source in a nickel-photoredox dual catalytic system has been reported for the demethylative cyanation of aryl halides. thieme-connect.com Another approach involves the decarboxylative cyanomethylation of aryl halides using cyanoacetate (B8463686) salts under dual photocatalysis. thieme-connect.com These methods provide a valuable alternative to traditional transition metal-catalyzed cross-coupling reactions for the synthesis of arylacetonitriles.

Table 4: Examples of Radical Cyanomethylation of Aryl Halides

| Entry | Aryl Halide | Cyanomethyl Source | Catalytic System | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | 4-Bromobiphenyl | Cyanoacetate salt | 4CzIPN / Ni(cod)₂ | 95 | thieme-connect.com |

| 2 | 4-Bromoacetophenone | Cyanoacetate salt | 4CzIPN / Ni(cod)₂ | 88 | thieme-connect.com |

| 3 | 3-Bromopyridine | Cyanoacetate salt | 4CzIPN / Ni(cod)₂ | 75 | thieme-connect.com |

| 4 | 1-Bromonaphthalene | Bromoacetonitrile | Ir(ppy)₃ / NiBr₂·diglyme | 82 | researchgate.net |

Alkylation and Arylation Strategies

Integration of the Methoxy (B1213986) Moiety

The α-methoxy nitrile functional group is a key structural feature. Its synthesis is typically approached by forming an α-hydroxy nitrile (a cyanohydrin) as an intermediate, which is subsequently alkylated, or through direct methods that introduce the alkoxy group concurrently with the nitrile.

The formation of α-alkoxy nitriles can be achieved through several synthetic pathways, often starting from aldehydes or ketones. A primary and widely used method involves a two-step process: the formation of a cyanohydrin followed by etherification.

Cyanohydrin Formation and Subsequent Alkylation: Aldehydes and ketones react with a cyanide source, such as hydrogen cyanide (HCN) or salts like potassium cyanide (KCN) or sodium cyanide (NaCN), to form α-hydroxy nitriles, also known as cyanohydrins. chemguide.co.uk This addition reaction is often catalyzed by mild base. For the synthesis of the target molecule, the precursor would be 2-bromobenzaldehyde (B122850), which would react with a cyanide source to yield 2-(2-bromophenyl)-2-hydroxyacetonitrile (B3270551) (2-bromomandelonitrile). This intermediate can then be O-alkylated using a methylating agent (e.g., methyl iodide, dimethyl sulfate) under basic conditions to form the final methoxy ether product. The naturally occurring compound mandelonitrile (B1675950) (2-hydroxy-2-phenylacetonitrile) is a well-known cyanohydrin derived from benzaldehyde. wikipedia.org Its derivatives are valuable intermediates for various optically active compounds. wikipedia.orgnih.gov

Direct Alkoxylation/Cyanation Reactions: In some cases, the methoxy and nitrile groups can be introduced in a single pot or a concerted fashion. For instance, a reaction involving an aldehyde, a cyanide source like trimethylsilyl cyanide (TMSCN), and an alcohol in the presence of a catalyst can lead directly to the α-alkoxy nitrile. Another approach involves the reaction of β,β-dicyanostyrene with N-bromosuccinimide in methanol, which surprisingly yields 2-bromo-2-(methoxy(phenyl)methyl)malononitrile, demonstrating a method for simultaneous bromination and methoxylation at the alpha position. mdpi.com

Below is a table summarizing common methodologies for α-alkoxy nitrile formation.

Table 1: Methodologies for α-Alkoxy Nitrile Synthesis

| Method | Starting Material | Reagents | Intermediate | Product | Key Features |

|---|---|---|---|---|---|

| Two-Step: Cyanohydrin Formation & Alkylation | Aldehyde (e.g., 2-Bromobenzaldehyde) | 1. NaCN/H+ 2. CH3I/Base | α-Hydroxy nitrile (Cyanohydrin) | α-Methoxy nitrile | Versatile and widely applicable. chemguide.co.uk |

| Direct Cyanation/Alkoxylation | Aldehyde | TMSCN, Methanol, Catalyst | N/A | α-Methoxy nitrile | More direct, one-pot procedure. organic-chemistry.org |

| From Alkenes | Activated Alkene (e.g., β,β-dicyanostyrene) | NBS, Methanol | N/A | α-Bromo-α-methoxy nitrile derivative | Specific for certain substrates. mdpi.com |

Introduction and Functionalization of the 2-Bromophenyl Group

Achieving the specific 2-bromo substitution pattern on the phenyl ring is a critical aspect of the synthesis. This can be accomplished either by direct halogenation of an aromatic substrate, if the existing substituents direct the incoming electrophile to the ortho position, or by utilizing a precursor that already contains the bromine atom in the correct location.

The direct introduction of a halogen onto an aromatic ring is a classic example of electrophilic aromatic substitution. masterorganicchemistry.com

Electrophilic Aromatic Bromination: Benzene (B151609) and its derivatives can be brominated using molecular bromine (Br₂) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). masterorganicchemistry.comlibretexts.org The catalyst polarizes the Br-Br bond, creating a potent electrophile that is attacked by the aromatic ring. However, the regiochemical outcome of this reaction is dictated by the electronic properties of the substituent(s) already present on the ring. A phenylacetonitrile (B145931) scaffold possesses a deactivating, meta-directing cyanoalkyl group. Therefore, direct bromination of a precursor like 2-phenyl-2-methoxyacetonitrile would likely yield the 3-bromo and 4-bromo isomers, making this approach unsuitable for obtaining the desired 2-bromo product.

Directed Halogenation: Modern synthetic methods have been developed to control the regioselectivity of C-H functionalization. Nitrile-directed ortho-C-H halogenation is a powerful strategy that uses the nitrile group itself to direct the halogenating agent to the adjacent ortho position on the aromatic ring. researchgate.net This approach would be an elegant and efficient way to synthesize the target compound from a 2-phenyl-2-methoxyacetonitrile precursor, avoiding the regioselectivity issues of classical electrophilic substitution.

A more common and reliable strategy to ensure the correct substitution pattern is to begin with a commercially available or readily synthesized precursor that already incorporates the 2-bromoaryl scaffold. mdpi.comnih.gov This approach circumvents the challenges of controlling regioselectivity during aromatic substitution.

Key precursors for the synthesis of this compound include:

2-Bromobenzaldehyde: This is an ideal starting material. As described in section 2.3.1, it can be converted into the corresponding cyanohydrin, 2-(2-bromophenyl)-2-hydroxyacetonitrile, which is then methylated to afford the target molecule.

2-Bromobenzyl Cyanide: This precursor can be α-functionalized. For example, it could potentially be α-hydroxylated or α-methoxylated directly, although this can be challenging. A more viable route might involve α-bromination followed by nucleophilic substitution with methoxide (B1231860).

2-Bromoaniline: This versatile precursor can be converted into a diazonium salt, which can then be used in a Sandmeyer reaction to introduce a cyano group, yielding 2-bromobenzonitrile. numberanalytics.com The benzonitrile (B105546) can then be further elaborated. Alternatively, the diazonium salt can be converted into 2-bromobenzaldehyde.

The design of the synthesis often relies on a retrosynthetic analysis that disconnects the target molecule into readily available starting materials, with the 2-bromoaryl portion often being a key building block. beilstein-journals.org

Table 2: Potential Precursors for the 2-Bromoaryl Scaffold

| Precursor | Synthetic Utility | Potential Subsequent Steps |

|---|---|---|

| 2-Bromobenzaldehyde | Direct precursor for the target's carbon skeleton. | Cyanohydrin formation followed by methylation. |

| 2-Bromotoluene | Can be functionalized at the methyl group. | Radical bromination to 2-bromobenzyl bromide, followed by cyanation and further elaboration. |

| 2-Bromoaniline | Versatile starting material for introducing other functional groups. | Diazotization followed by Sandmeyer reaction to install a cyano or formyl group. numberanalytics.com |

Reactivity and Mechanistic Pathways of 2 2 Bromophenyl 2 Methoxyacetonitrile

Transformations Involving the Nitrile Group

The nitrile group is a powerful functional group in organic synthesis, capable of undergoing a variety of transformations. Its reactivity stems from the electrophilic nature of the carbon atom and the ability to stabilize an adjacent carbanion.

Nucleophilic Reactivity of Nitrile Anions and Keteniminates

The proton on the carbon atom adjacent to the nitrile group (the α-carbon) in 2-(2-Bromophenyl)-2-methoxyacetonitrile exhibits enhanced acidity. This is due to the electron-withdrawing nature of the nitrile group, which can stabilize the resulting conjugate base, a nitrile-stabilized anion, through resonance. Strong bases, such as lithium diisopropylamide (LDA) or sodium hydride, can deprotonate this α-carbon to form a potent nucleophile.

This nitrile anion can then react with various electrophiles, such as alkyl halides, aldehydes, or ketones, to form new carbon-carbon bonds. This reactivity is fundamental to the use of nitriles as building blocks for more complex molecular architectures.

Under certain conditions, the nitrile anion can exist in equilibrium with its keteniminate tautomer. This intermediate possesses a unique electronic structure and can participate in a range of pericyclic reactions, further expanding the synthetic utility of the parent nitrile.

Hydrolysis and Reduction Reactions

The nitrile group of this compound can be fully hydrolyzed to a carboxylic acid under either acidic or basic conditions. This transformation proceeds through an amide intermediate. For instance, heating the compound in the presence of a strong acid like sulfuric acid or a strong base like sodium hydroxide (B78521) will yield 2-(2-bromophenyl)-2-methoxyacetic acid.

Alternatively, the nitrile group can be reduced to a primary amine. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation, which would convert this compound into 2-(2-bromophenyl)-2-methoxyethanamine. This reaction provides a valuable route to primary amines.

A summary of these transformations is presented in the table below.

| Reagent(s) | Product | Functional Group Transformation |

| H₃O⁺, heat | 2-(2-Bromophenyl)-2-methoxyacetic acid | Nitrile to Carboxylic Acid |

| NaOH, H₂O, heat | Sodium 2-(2-bromophenyl)-2-methoxyacetate | Nitrile to Carboxylate |

| 1. LiAlH₄, 2. H₂O | 2-(2-Bromophenyl)-2-methoxyethanamine | Nitrile to Primary Amine |

Cycloaddition and Cyclization Reactions Triggered by Nitrile Functionality

The nitrile group can participate in various cycloaddition reactions, acting as a dienophile or a dipolarophile. For example, in [3+2] cycloaddition reactions with azides, it can form tetrazole rings. These reactions are often catalyzed by Lewis acids and provide a direct route to highly functionalized heterocyclic systems.

Furthermore, the strategic positioning of the nitrile and aryl bromide groups in this compound allows for intramolecular cyclization reactions. For instance, upon formation of the nitrile anion, a subsequent intramolecular nucleophilic substitution of the bromide by the anion could potentially lead to the formation of a cyclized product, although this would be a disfavored 3-endo-tet cyclization. More complex, metal-catalyzed cyclization pathways can also be envisioned.

Reactivity of the Aryl Bromide Moiety

The bromine atom attached to the phenyl ring is a versatile handle for a wide array of synthetic transformations, most notably transition metal-catalyzed cross-coupling reactions.

Transition Metal-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in this compound is susceptible to oxidative addition by various low-valent transition metal complexes, particularly those of palladium, nickel, and copper. This elementary step is the gateway to a vast number of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or a boronic ester) and an organohalide. This reaction is one of the most powerful and widely used methods for the formation of biaryl linkages.

In the context of this compound, the aryl bromide can be readily coupled with a variety of aryl or vinyl boronic acids in the presence of a palladium catalyst and a base. This would result in the substitution of the bromine atom with the organic group from the boronic acid, leading to the formation of a new carbon-carbon bond.

A general scheme for the Suzuki-Miyaura coupling of this compound is shown below:

General Reaction Scheme for Suzuki-Miyaura Coupling

The table below provides illustrative examples of potential Suzuki-Miyaura coupling reactions with this compound, showcasing the versatility of this method.

| Boronic Acid (R-B(OH)₂) | Potential Product |

| Phenylboronic acid | 2-Methoxy-2-(2'-phenyl-[1,1'-biphenyl]-2-yl)acetonitrile |

| 4-Methylphenylboronic acid | 2-Methoxy-2-(4'-methyl-[1,1'-biphenyl]-2-yl)acetonitrile |

| 3-Furylboronic acid | 2-(2-(Furan-3-yl)phenyl)-2-methoxyacetonitrile |

| Vinylboronic acid | 2-Methoxy-2-(2-vinylphenyl)acetonitrile |

This table is illustrative and shows potential products based on the general reactivity of aryl bromides in Suzuki-Miyaura coupling reactions.

The choice of palladium catalyst, ligand, base, and solvent is crucial for the success of the Suzuki-Miyaura coupling and can be optimized to achieve high yields and selectivity for a wide range of substrates.

Stille Coupling

The Stille coupling is a chemical reaction that joins an organotin compound with an sp2-hybridized organic halide in the presence of a palladium catalyst. wikipedia.org This reaction is widely used in organic synthesis due to its tolerance of a wide array of functional groups and the stability of organostannanes to air and moisture. wikipedia.orglibretexts.org

The catalytic cycle of the Stille reaction typically involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org The process begins with the oxidative addition of the aryl bromide to a Pd(0) complex, forming a Pd(II) intermediate. This is followed by transmetalation, where the organic group from the organostannane is transferred to the palladium center, displacing the halide. The final step is reductive elimination, which forms the new carbon-carbon bond and regenerates the Pd(0) catalyst. libretexts.org

For this compound, the Stille coupling provides a pathway to introduce various organic substituents at the 2-position of the phenyl ring. The reaction conditions generally involve a palladium source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, and a ligand, often a phosphine (B1218219) like P(o-tol)₃. rsc.org The reaction is typically carried out in a non-polar solvent like toluene (B28343) at elevated temperatures. rsc.org

The choice of organostannane dictates the nature of the substituent introduced. For instance, coupling with vinylstannanes would yield a styrenyl derivative, while aryl stannanes would result in a biaryl product. The presence of the methoxyacetonitrile (B46674) group is generally well-tolerated under these conditions.

| Catalyst System | Ligand | Solvent | Temperature (°C) | Coupling Partner | Product Type |

| Pd₂(dba)₃ | P(o-tol)₃ | Toluene | 90-110 | Organostannane | Substituted Phenylacetonitrile (B145931) |

| Pd(PPh₃)₄ | - | Toluene | 90-100 | Organostannane | Substituted Phenylacetonitrile |

Heck Reactions

The Heck reaction, also known as the Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. wikipedia.orgustc.edu.cn This powerful tool in organic synthesis allows for the substitution of a hydrogen atom in an alkene with the organic group from the halide. wikipedia.org

The mechanism of the Heck reaction involves a catalytic cycle that includes oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene into the palladium-aryl bond. nih.gov The subsequent step is a β-hydride elimination, which forms the substituted alkene product and a palladium-hydride species. The final step is the reductive elimination of HX with the help of a base, regenerating the Pd(0) catalyst. nih.gov

In the context of this compound, the Heck reaction enables the introduction of a vinyl group at the position of the bromine atom. Typical catalysts for this transformation include palladium(II) acetate (B1210297) (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). wikipedia.org The reaction is carried out in the presence of a base, such as triethylamine (B128534) or potassium carbonate, and often a phosphine ligand. wikipedia.org The choice of alkene partner determines the structure of the resulting substituted alkene. For example, reaction with styrene (B11656) would lead to a stilbene (B7821643) derivative.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Alkene Partner | Product Type |

| Pd(OAc)₂ | PPh₃ | K₂CO₃ | DMF | 100 | Styrene | Stilbene derivative |

| Pd(PPh₃)₄ | - | Et₃N | Acetonitrile (B52724) | 80-100 | Acrylate | Cinnamate derivative |

Other Metal-Catalyzed Coupling Variants

Beyond the well-established Stille and Heck reactions, the bromine atom in this compound can participate in a variety of other metal-catalyzed cross-coupling reactions. These reactions offer alternative pathways to form carbon-carbon and carbon-heteroatom bonds, often with different substrate scopes and reaction conditions.

Suzuki Coupling : This reaction couples an aryl halide with an organoboron compound, typically a boronic acid or ester, using a palladium catalyst and a base. It is known for its mild reaction conditions and the low toxicity of the boron reagents.

Negishi Coupling : In this reaction, an organozinc reagent is coupled with an organic halide in the presence of a nickel or palladium catalyst. ustc.edu.cn Organozinc compounds are generally more reactive than organostannanes or organoboranes.

Sonogashira Coupling : This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. It is typically catalyzed by a palladium complex and a copper(I) co-catalyst.

Buchwald-Hartwig Amination : This is a palladium-catalyzed cross-coupling reaction of an amine with an aryl halide, forming a carbon-nitrogen bond. ustc.edu.cn

These alternative coupling reactions significantly expand the synthetic utility of this compound, allowing for the introduction of a wide range of functional groups, including alkyl, aryl, alkynyl, and amino moieties.

Intramolecular Annulation and Ring Closure Reactions

The strategic placement of the bromo and methoxyacetonitrile groups in this compound makes it a suitable precursor for various intramolecular cyclization reactions, leading to the formation of heterocyclic structures.

Radical Cyclizations for Heterocycle Formation

Intramolecular free-radical cyclization is a powerful method for constructing cyclic compounds, including heterocycles. nih.gov In the case of substrates derived from this compound, a radical can be generated at the aryl position through various methods, such as using a radical initiator like azobisisobutyronitrile (AIBN) with a tin hydride reagent (e.g., Bu₃SnH) or tris(trimethylsilyl)silane (B43935) (TTMSS). nih.govbeilstein-journals.org

Once the aryl radical is formed, it can attack an appropriately positioned unsaturated bond within the same molecule, leading to the formation of a new ring. The specific heterocycle formed depends on the nature of the tether connecting the aryl ring and the unsaturated moiety. For example, if the methoxyacetonitrile group is modified to contain a double or triple bond, radical cyclization can lead to the formation of nitrogen-containing heterocycles. The reaction conditions, including the choice of radical initiator and hydrogen atom donor, can influence the efficiency and selectivity of the cyclization process. nih.gov

| Radical Initiator | Hydrogen Atom Donor | Solvent | Temperature (°C) | Resulting Heterocycle |

| AIBN | Bu₃SnH | Toluene | 80-110 | Nitrogen-containing heterocycles |

| AIBN | (TMS)₃SiH | Benzene (B151609) | 80 | Nitrogen-containing heterocycles |

Copper-Catalyzed Intramolecular C-Arylation and O-Arylation

Copper-catalyzed intramolecular cross-coupling reactions provide an effective means for the synthesis of heterocyclic compounds through the formation of C-C and C-O bonds. nih.gov For derivatives of this compound that contain a suitable nucleophilic group, such as a 1,3-dicarbonyl moiety, intramolecular arylation can occur.

The outcome of the reaction, either C-arylation or O-arylation, is highly dependent on the reaction conditions, including the choice of catalyst, ligand, base, and solvent. nih.gov For instance, using a catalyst system of copper(I) iodide (CuI) with N,N'-dimethylethylenediamine as the ligand and cesium carbonate (Cs₂CO₃) as the base in a solvent like THF can favor O-arylation, leading to the formation of benzopyran derivatives. nih.gov Conversely, changing the solvent to dioxane can promote C-arylation, resulting in the formation of dihydronaphthalenone derivatives. nih.gov

This selectivity provides a valuable tool for controlling the regiochemical outcome of the cyclization and accessing different classes of heterocyclic products.

| Catalyst | Ligand | Base | Solvent | Reaction Type | Product |

| CuI | N,N'-dimethylethylenediamine | Cs₂CO₃ | THF | O-Arylation | 4H-1-Benzopyrans |

| CuI | N,N'-dimethylethylenediamine | Cs₂CO₃ | Dioxane | C-Arylation | 3,4-Dihydronaphthalen-2(1H)-ones |

Photoredox Catalysis in Aryl Halide Transformations

Visible-light photoredox catalysis has emerged as a powerful and sustainable tool in organic synthesis, enabling the activation of stable molecules through single-electron transfer (SET) processes under mild conditions. beilstein-journals.org In the context of aryl halides like this compound, photoredox catalysis can be employed to generate aryl radicals, which can then participate in various transformations, including intramolecular cyclizations.

The process typically involves a photocatalyst, such as an iridium or ruthenium complex, which, upon excitation by visible light, can engage in an electron transfer event with a substrate or a sacrificial electron donor/acceptor. For the transformation of aryl bromides, a reductive quenching cycle is often employed. The excited photocatalyst is reductively quenched by a donor, generating a more reducing species that can then transfer an electron to the aryl bromide. This results in the cleavage of the carbon-bromine bond and the formation of an aryl radical.

This aryl radical can then undergo intramolecular cyclization onto a tethered π-system, similar to the process described for radical cyclizations initiated by other means. The mild reaction conditions and the ability to avoid the use of stoichiometric and often toxic reagents like tin hydrides make photoredox catalysis an attractive alternative for these transformations. beilstein-journals.org

| Photocatalyst | Light Source | Electron Donor/Acceptor | Solvent | Intermediate |

| [Ir(ppy)₃] | Blue LED | Amine | Acetonitrile | Aryl Radical |

| [Ru(bpy)₃]Cl₂ | Visible Light | Hantzsch Ester | DMF | Aryl Radical |

Reactivity of the α-Substituted Methoxyacetonitrile Core

The reactivity of this compound is largely dictated by the interplay of electronic and steric factors centered on the α-carbon, which is a quaternary stereocenter. This core structure, an α-alkoxy-α-arylacetonitrile, also known as a cyanohydrin ether, possesses a unique combination of functional groups that influence its behavior in chemical transformations.

Stereoelectronic Effects on Reaction Outcomes

Stereoelectronic effects, which pertain to the influence of orbital alignment on molecular geometry and reactivity, are critical in understanding the behavior of the α-substituted methoxyacetonitrile core. wikipedia.org These effects arise from the spatial interaction between electron orbitals and can be more influential than simple steric or electronic effects alone. wikipedia.orgimperial.ac.uk In the case of this compound, the key interactions involve the lone pairs on the methoxy (B1213986) oxygen, the π-system of the nitrile group, and the orbitals of the adjacent C-C and C-O bonds.

A primary stereoelectronic interaction is hyperconjugation, which involves the donation of electron density from a filled bonding or non-bonding orbital to an adjacent empty antibonding orbital. wikipedia.org For the methoxyacetonitrile core, two significant hyperconjugative interactions are at play:

n → σ : The interaction between a lone pair (n) on the methoxy oxygen and the antibonding orbital (σ) of the adjacent C-C(N) bond.

σ → π : The interaction between the bonding orbital (σ) of the C-O bond and the antibonding orbital (π) of the nitrile group.

Influence of the Methoxy Group on Adjacent Stereocenters

The methoxy group at the α-position exerts a profound influence on the reactivity and stereoselectivity of reactions occurring at the adjacent stereocenter. This influence is a combination of its electronic nature (both inductive and resonance effects) and its steric bulk.

Electronically, the oxygen atom is highly electronegative, leading to a significant inductive withdrawal of electron density (σ-withdrawal). However, the lone pairs on the oxygen can also participate in resonance, donating electron density (π-donation). In the context of cyanohydrin ethers, the methoxy group can affect the acidity of the α-proton. While the direct deprotonation of the α-carbon in this compound is not possible as it is a quaternary center, in related pronucleophiles, an α-alkoxy group generally decreases the acidity compared to an alkyl group, making anion formation more difficult. nih.govresearchgate.netrsc.org

In reactions where a nucleophile attacks the nitrile carbon or where the α-carbon acts as an electrophilic center after activation, the methoxy group plays a crucial role in controlling the stereochemical outcome. Its steric presence can block one face of the molecule, directing incoming reagents to the opposite face. Furthermore, its ability to chelate with metal catalysts can lock the conformation of the molecule, leading to highly stereoselective transformations.

Research on the Michael addition of cyanohydrin ether derivatives to enones has provided insight into these effects. The nature of the alkoxy group and other substituents on the aromatic ring can impact both diastereoselectivity and enantioselectivity. nih.gov For example, introducing bulky groups can enhance stereoselectivity by creating a more differentiated steric environment. researchgate.net

| Entry | R Group on Cyanohydrin Ether | Solvent | Temperature (°C) | Diastereomeric Ratio (dr) | Enantiomeric Excess (% ee) |

|---|---|---|---|---|---|

| 1 | Benzyl | Toluene | -20 | 81:19 | 68 |

| 2 | Naphthalen-2-ylmethyl | Toluene | -20 | 84:16 | 79 |

| 3 | Naphthalen-2-ylmethyl | Toluene | -40 | 87:13 | 84 |

| 4 | Naphthalen-2-ylmethyl | THF | -40 | 82:18 | 75 |

| 5 | Naphthalen-2-ylmethyl | DCM | -40 | 85:15 | 81 |

Synergistic Reactivity and Cascade Reactions

The presence of multiple, electronically distinct functional groups—the aryl bromide, the methoxy ether, and the nitrile—within this compound makes it an ideal substrate for synergistic reactivity, where multiple reactive centers cooperate in a single transformation. This enables its use in complex cascade reactions for the efficient construction of polycyclic and heterocyclic molecules. 20.210.105

Multi-component Condensations and Transformations

Multi-component reactions (MCRs) are processes in which three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all reactants. nih.gov This approach is highly valued for its efficiency and atom economy. The structure of this compound suggests its potential utility in MCRs, either as a product of such a reaction or as a key building block.

For instance, a Strecker-type reaction, a classic MCR, involves an aldehyde, an amine, and a cyanide source to form an α-aminonitrile. nih.gov A variation could conceivably assemble the core of this compound. More relevantly, the compound itself can act as a linchpin in subsequent MCRs. The nitrile group can undergo addition by nucleophiles, the aryl bromide can participate in transition-metal-catalyzed cross-coupling reactions, and the C-O bond of the methoxy group could be cleaved under certain conditions.

A hypothetical MCR could involve the reaction of this compound with an amine and an isocyanide (an Ugi-type reaction) or other reactive species. nih.gov The initial product could then undergo a subsequent intramolecular cyclization via a palladium-catalyzed reaction involving the aryl bromide, leading to complex heterocyclic scaffolds in a single pot. The development of such MCRs allows for the rapid generation of molecular diversity from a single, functionalized substrate. nih.govnih.gov

Tandem and Domino Processes for Complex Molecule Construction

Tandem or domino reactions are sequences where subsequent reactions occur as a consequence of the initial transformation, without the need for isolating intermediates or changing reaction conditions. 20.210.105rsc.org this compound is well-suited for designing such processes to build complex molecules. The ortho-bromophenyl group is a particularly powerful functional handle for initiating intramolecular cascades.

A common strategy involves an initial intermolecular reaction followed by an intramolecular cyclization. For example:

Heck-Type Cyclization: A nucleophile could first add to the nitrile group, transforming it into an imine or amine. This intermediate could then undergo an intramolecular Heck reaction, where the palladium catalyst inserts into the C-Br bond and the resulting aryl-palladium species adds across a newly formed double bond, forging a new carbocyclic or heterocyclic ring.

Suzuki or Sonogashira Coupling followed by Cyclization: The aryl bromide can undergo a Suzuki or Sonogashira coupling with a suitable partner that contains a nucleophilic group. The newly introduced substituent can then attack the nitrile carbon or another electrophilic site in a subsequent intramolecular cyclization step, leading to the formation of fused ring systems. thieme-connect.de

Radical Cascade: The aryl bromide can serve as a precursor for an aryl radical. This radical could add intramolecularly to a tethered π-system (introduced via modification of the nitrile or methoxy group) to initiate a radical cyclization cascade.

These tandem processes are highly efficient for constructing complex molecular architectures from relatively simple starting materials. nih.gov The specific arrangement of the functional groups in this compound allows for precise control over the sequence of bond formations, enabling the synthesis of elaborate structures that would otherwise require lengthy, multi-step procedures. researchgate.net

An extensive search for scientific literature detailing the specific applications of “this compound” has been conducted. The search was structured to find information directly corresponding to the user-provided outline regarding its use in advanced organic synthesis.

Due to the absence of specific research findings on “this compound” for the outlined applications, it is not possible to generate a scientifically accurate and detailed article that adheres to the provided structure. Providing an article would require speculation or the use of irrelevant information, which would not meet the required standards of scientific accuracy.

Applications in Advanced Organic Synthesis

Development of Novel Synthetic Methodologies and Reagents

The unique structural features of 2-(2-Bromophenyl)-2-methoxyacetonitrile, namely the presence of a bromine atom on the phenyl ring, a nitrile group, and a methoxy (B1213986) group at the benzylic position, make it a valuable precursor for a variety of synthetic transformations. While specific research detailing extensive novel methodologies directly employing this compound is limited, its structure suggests its utility as a building block in several key reaction types that are at the forefront of modern organic chemistry.

The bromine substituent on the aromatic ring is a prime functional handle for transition-metal-catalyzed cross-coupling reactions. Methodologies such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations could be employed to introduce a wide array of substituents at the ortho-position to the methoxyacetonitrile (B46674) group. Such transformations would provide access to a diverse library of disubstituted benzene (B151609) derivatives, which are important motifs in pharmaceuticals and functional materials.

For instance, palladium-catalyzed coupling reactions are a cornerstone of modern synthetic chemistry. The reactivity of the aryl bromide in this compound would allow for the formation of new carbon-carbon and carbon-heteroatom bonds with a high degree of control and efficiency. The development of new ligands and catalytic systems that can facilitate these couplings under mild conditions with high yields and selectivity is an active area of research.

Furthermore, the nitrile and methoxy functionalities offer additional avenues for synthetic manipulation. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions to form heterocyclic structures. The methoxy group, while relatively stable, could potentially be cleaved to reveal a hydroxyl group, opening up further synthetic possibilities.

The strategic combination of these reactive sites allows for the design of novel synthetic routes to complex target molecules. For example, an initial cross-coupling reaction at the bromide position followed by transformation of the nitrile group could lead to the synthesis of highly substituted and functionalized aromatic compounds that would be challenging to prepare by other methods. The development of one-pot or tandem reaction sequences starting from this compound would represent a significant advancement in synthetic efficiency.

The following table outlines potential synthetic transformations involving this compound, highlighting the versatility of this reagent.

| Reaction Type | Reagents and Conditions | Potential Product |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | 2-(Biphenyl-2-yl)-2-methoxyacetonitrile derivatives |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | 2-(2-(Alkynyl)phenyl)-2-methoxyacetonitrile derivatives |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | 2-(2-(Amino)phenyl)-2-methoxyacetonitrile derivatives |

| Nitrile Hydrolysis | Acid or base, water | 2-(2-Bromophenyl)-2-methoxyacetic acid |

| Nitrile Reduction | Reducing agent (e.g., LiAlH4) | 2-(2-Bromophenyl)-2-methoxyethan-1-amine |

This table is illustrative of the potential synthetic pathways that could be developed using this compound as a key starting material.

Potential in Materials Chemistry Applications

The exploration of novel organic molecules for applications in materials chemistry is a rapidly growing field. The structural attributes of this compound and its derivatives suggest potential for their use in the development of new functional materials.

One area of interest is in the synthesis of organic light-emitting diode (OLED) materials. The core structure of this compound can be elaborated through cross-coupling reactions to introduce conjugated aromatic systems. The resulting molecules could possess interesting photophysical properties, such as fluorescence or phosphorescence, which are essential for OLED applications. The non-planar nature of some ortho-substituted biphenyl (B1667301) derivatives, which could be synthesized from this precursor, might help in preventing aggregation-caused quenching of emission in the solid state, a common issue in OLED devices.

Furthermore, the nitrile group is a known contributor to the thermal and electronic properties of organic materials. Polymers and small molecules containing nitrile functionalities have been investigated for their use as dielectrics, in nonlinear optics, and as components of charge-transporting layers in electronic devices. The incorporation of the this compound moiety into larger conjugated systems or polymers could lead to materials with tailored electronic and photophysical properties.

The potential to create extended π-conjugated systems through reactions at the bromine position could also lead to the development of novel conductive polymers or materials for organic photovoltaics. The precise control over the molecular structure afforded by modern synthetic methods would allow for the fine-tuning of the material's properties, such as its absorption spectrum, charge mobility, and energy levels.

The following table summarizes the potential applications of derivatives of this compound in materials chemistry.

| Application Area | Desired Properties | Potential Molecular Design |

| Organic Light-Emitting Diodes (OLEDs) | High photoluminescence quantum yield, thermal stability, amorphous nature | Extended conjugated systems with donor-acceptor character |

| Organic Field-Effect Transistors (OFETs) | High charge carrier mobility, good processability | Planar, extended aromatic structures for efficient π-stacking |

| Organic Photovoltaics (OPVs) | Broad absorption in the solar spectrum, efficient charge separation | Donor-acceptor copolymers with tailored energy levels |

| Dielectric Materials | High dielectric constant, low dielectric loss | Polymers with a high density of polar nitrile groups |

Further research into the synthesis and characterization of novel materials derived from this compound is warranted to fully explore and realize their potential in these advanced applications.

Computational Chemistry and Theoretical Studies on Reactivity and Mechanisms

Quantum Chemical Calculations (e.g., Density Functional Theory, Coupled-Cluster)

Quantum chemical calculations are at the forefront of computational chemistry, providing a detailed description of the electronic structure of molecules. Methods like Density Functional Theory (DFT) and Coupled-Cluster (CC) theory are instrumental in elucidating the behavior of complex organic molecules.

DFT, in particular, offers a favorable balance between computational cost and accuracy, making it a widely used method for studying reaction mechanisms, predicting spectroscopic properties, and determining the electronic characteristics of molecules. For instance, studies on related brominated aromatic compounds and substituted phenylacetonitriles have successfully employed DFT to understand their reactivity and electronic properties. nih.govchemrxiv.orglibretexts.org

A primary application of quantum chemical calculations is the detailed mapping of reaction pathways. This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. The transition state is a high-energy, transient species that represents the energetic bottleneck of a reaction.

For 2-(2-Bromophenyl)-2-methoxyacetonitrile, a key reaction of interest would be the nucleophilic substitution at the benzylic carbon. Theoretical studies on similar S(_N)2 reactions have shown that DFT can accurately model the geometry of the transition state, where the incoming nucleophile and the leaving group are simultaneously associated with the central carbon atom. rsc.org The presence of the methoxy (B1213986) and cyano groups, as well as the bulky 2-bromophenyl substituent, would be expected to significantly influence the geometry and energy of this transition state.

Computational modeling can also shed light on other potential reaction pathways, such as elimination reactions or reactions involving the aromatic ring. By calculating the energies of all possible transition states, the most likely reaction mechanism can be identified.

Once the stationary points on a potential energy surface (reactants, intermediates, transition states, and products) have been located, an energy profile for the reaction can be constructed. This profile provides a visual representation of the energy changes that occur as the reaction progresses.

The height of the energy barrier, known as the activation energy (E(_a)), is a critical parameter that can be derived from the energy profile. The activation energy is directly related to the rate of the reaction; a lower activation energy corresponds to a faster reaction. Theoretical calculations can provide quantitative estimates of these energy barriers, allowing for the prediction of reaction kinetics. For example, in a hypothetical nucleophilic substitution reaction of this compound, DFT calculations could predict the activation energy for the displacement of the methoxy group by a nucleophile, thereby providing an estimate of the reaction rate.

Prediction of Substrate and Catalyst Reactivity

Computational methods are invaluable for predicting how changes in the structure of a substrate or catalyst will affect the outcome of a reaction. For this compound, theoretical calculations could be used to assess its reactivity towards a range of nucleophiles or electrophiles.

By calculating properties such as molecular electrostatic potential (MEP) maps, one can identify the electron-rich and electron-poor regions of the molecule. For this compound, the nitrile group would be expected to be an electron-withdrawing group, rendering the benzylic carbon more electrophilic and susceptible to nucleophilic attack. The MEP map would visually confirm the distribution of charge within the molecule.

Furthermore, the reactivity of different catalysts for a particular transformation involving this substrate could be evaluated computationally. By modeling the interaction of the substrate with various catalysts, the most effective catalyst can be identified based on the calculated activation energies for the catalyzed reaction.

Stereochemical Outcome Prediction in Asymmetric Transformations

While this compound is not chiral, it could be a precursor in reactions that generate a new stereocenter. In such cases, computational chemistry can be a powerful tool for predicting the stereochemical outcome of the reaction, particularly in asymmetric catalysis.

By modeling the transition states leading to the different stereoisomeric products, the energy difference between these transition states can be calculated. According to transition state theory, the product distribution is determined by this energy difference. A lower energy transition state will lead to the major product. This approach has been successfully used to predict the enantioselectivity of a wide range of asymmetric reactions.

Electronic Structure and Bonding Analysis

A deep understanding of a molecule's reactivity is rooted in its electronic structure. Quantum chemical calculations provide a wealth of information about the distribution of electrons within a molecule, the nature of its chemical bonds, and the energies of its molecular orbitals.

For this compound, an analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—would be particularly insightful. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. acs.org

Natural Bond Orbital (NBO) analysis is another powerful technique that can be used to analyze the electronic structure in detail. NBO analysis provides information about the charge distribution, hybridization, and donor-acceptor interactions within the molecule. This can reveal, for example, the extent of delocalization of electrons from the methoxy group or the bromine atom into the aromatic ring.

A hypothetical data table based on DFT calculations for an analogous compound, 4-(methoxyphenyl)acetonitrile, illustrates the type of electronic property data that can be generated: researchgate.net

| Property | Calculated Value (eV) |

| HOMO Energy | -7.54 |

| LUMO Energy | 0.58 |

| HOMO-LUMO Gap | 8.12 |

Note: These values are for a structurally related compound and serve as an example of the data that would be calculated for this compound.

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that correlate the chemical structure of a series of compounds with their measured reactivity. While the development of a QSRR model requires experimental data for a set of related compounds, computational chemistry plays a crucial role in generating the molecular descriptors used in these models.

For a series of substituted (2-bromophenyl)-2-methoxyacetonitrile derivatives, a QSRR study could be undertaken to understand the effect of different substituents on a particular reaction rate. A wide range of descriptors, including electronic, steric, and thermodynamic properties, can be calculated using computational methods. These descriptors can then be used to build a statistical model that predicts the reactivity of new, untested compounds. This approach is particularly useful in the fields of drug discovery and materials science for screening large libraries of virtual compounds.

Advanced Analytical Methodologies in Research on 2 2 Bromophenyl 2 Methoxyacetonitrile

High-Resolution Spectroscopic Techniques for Structural Elucidation of Intermediates and Products

The definitive identification of 2-(2-Bromophenyl)-2-methoxyacetonitrile and its synthetic precursors hinges on high-resolution spectroscopic methods. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are indispensable for elucidating the precise molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular framework. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy (B1213986) group protons, and the single proton on the chiral center. The chemical shifts and coupling patterns of the aromatic protons are particularly informative for confirming the ortho-substitution pattern on the phenyl ring. Similarly, the ¹³C NMR spectrum would display unique resonances for each carbon atom, including the nitrile carbon, the methoxy carbon, and the carbons of the bromophenyl ring.

High-Resolution Mass Spectrometry (HRMS): HRMS is crucial for confirming the elemental composition of the target molecule by providing a highly accurate mass measurement. For this compound (C₉H₈BrNO), the calculated exact mass allows for unambiguous confirmation of its molecular formula, distinguishing it from other potential isomers or impurities.

Illustrative Spectroscopic Data for Structural Characterization Below is a table of expected ¹H and ¹³C NMR chemical shifts for this compound, based on its structure and data from similar compounds.

| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Aromatic-H | 7.20 - 7.80 (m, 4H) | 122.0 - 135.0 |

| CH(OCH₃)CN | 5.50 (s, 1H) | 65.0 |

| OCH₃ | 3.50 (s, 3H) | 55.0 |

| CN | - | 118.0 |

| C-Br | - | 123.0 |

Note: This data is illustrative. Actual spectral values may vary based on solvent and experimental conditions.

Chromatographic Methods for Reaction Monitoring and Purity Assessment

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are vital for monitoring the progress of the synthesis of this compound and for assessing the purity of the final product.

A reversed-phase HPLC method is typically developed for this purpose. This involves using a nonpolar stationary phase (like a C18 column) and a polar mobile phase. By injecting aliquots of the reaction mixture at various time points, chemists can track the consumption of reactants and the formation of the product and any intermediates or byproducts. For purity assessment, a validated HPLC method can quantify the main compound and detect impurities at very low levels. The choice of detector, commonly a UV detector set to a wavelength where the aromatic ring absorbs, is critical for sensitivity.

Typical HPLC Method Parameters

| Parameter | Condition |

| Column | C18, 150 x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile (B52724):Water gradient |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 254 nm |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

This method would be validated for specificity, linearity, accuracy, and precision as per ICH guidelines to ensure its reliability for quality control purposes.

X-ray Diffraction for Solid-State Structure Confirmation

While spectroscopic methods provide structural information for molecules in solution, X-ray diffraction (XRD) offers an unparalleled, definitive confirmation of the molecular structure in the solid state. This technique determines the precise spatial arrangement of atoms within a crystal, providing bond lengths, bond angles, and torsional angles.

For a chiral molecule like this compound, growing a single crystal suitable for XRD analysis would unambiguously confirm its three-dimensional structure and the packing of molecules in the crystal lattice. The resulting data is the gold standard for structural confirmation. Although specific crystallographic data for the title compound is not widely published, the analysis of structurally related molecules demonstrates the power of this technique. For instance, studies on other nitrile-containing aromatic compounds have successfully used XRD to validate their molecular structures and understand intermolecular interactions like π-π stacking.

Illustrative Crystallographic Data for a Related Nicotinonitrile Derivative The table below presents typical data obtained from an X-ray diffraction study, using 2-methoxy-4,6-diphenylnicotinonitrile as an example to illustrate the type of information generated.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.1234 |

| b (Å) | 12.4567 |

| c (Å) | 16.7890 |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | 1701.23 |

Note: This data is for the related compound 2-methoxy-4,6-diphenylnicotinonitrile and serves as an example of XRD output.

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Stereochemical Analysis (e.g., NOESY, COSY)

Given that this compound possesses a stereocenter at the carbon bearing the methoxy and nitrile groups, its stereochemistry must be rigorously analyzed. Advanced two-dimensional (2D) NMR techniques are powerful tools for this purpose.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment is used to identify protons that are coupled to each other through chemical bonds, typically over two to three bonds. In the context of this compound, a COSY spectrum would confirm the connectivity within the bromophenyl ring by showing cross-peaks between adjacent aromatic protons. This helps in assigning the specific resonances of the aromatic system.

Nuclear Overhauser Effect Spectroscopy (NOESY): The NOESY experiment is crucial for determining the spatial proximity of atoms, regardless of whether they are connected by bonds. It detects through-space correlations between protons that are close to each other (typically < 5 Å). For this compound, a NOESY spectrum would be expected to show a cross-peak between the methine proton (CH) and the protons of the methoxy group (OCH₃). More importantly, it would reveal correlations between the methine proton and the specific protons on the bromophenyl ring that are spatially close, providing critical information for determining the molecule's preferred conformation in solution.

These advanced NMR methods, when used in combination, provide a comprehensive picture of the molecule's connectivity and three-dimensional structure in solution, which is essential for understanding its chemical behavior and potential interactions.

Q & A

Q. What are the recommended safety protocols for handling 2-(2-Bromophenyl)-2-methoxyacetonitrile in laboratory settings?

- Methodological Answer : Handling requires strict adherence to hazard controls. Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation exposure, as the compound is harmful by inhalation, skin contact, and ingestion . Storage should be in a cool, dry place, away from incompatible substances (e.g., strong oxidizers), and in airtight containers to prevent moisture absorption . Emergency procedures for spills include evacuation, containment with inert absorbents, and disposal as hazardous waste .

Q. How is this compound synthesized, and what are common intermediates?

- Methodological Answer : A validated route involves methylation of 2-(2-bromophenyl)acetonitrile using methyl iodide (Me-I) and sodium hydride (NaH) in tetrahydrofuran (THF) at 0–25°C. This yields intermediates like 2-(2-bromophenyl)-2-methylpropionitrile, which can be reduced with BH₃/THF to form amines or cyclized with potassium selenocyanate in DMF to produce heterocycles (e.g., 1,2-benzoselenazines) . Optimize reaction yield by controlling stoichiometry (1:1.2 molar ratio of substrate to Me-I) and slow reagent addition to mitigate exothermic side reactions .

Q. What analytical techniques are used to confirm the purity and structure of this compound?

- Methodological Answer : Purity is assessed via HPLC (reverse-phase C18 column, acetonitrile/water mobile phase) and GC-MS. Structural confirmation employs NMR (¹H/¹³C), FT-IR (nitrile C≡N stretch ~2250 cm⁻¹), and high-resolution mass spectrometry (HRMS). For crystalline derivatives, single-crystal X-ray diffraction (SC-XRD) resolves bond angles and packing; for example, monoclinic crystal systems (e.g., P2₁/c) with unit cell parameters a = 12.502 Å, b = 8.269 Å, c = 9.020 Å, and β = 93.573° .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance cyclization efficiency in synthesizing benzoselenazines?

- Methodological Answer : Cyclization with potassium selenocyanate in DMF requires precise temperature control (80–100°C) and anhydrous conditions to avoid hydrolysis. Catalytic additives like tetrabutylammonium bromide (TBAB) improve reaction rates by facilitating phase transfer. Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate eluent) and optimize stoichiometry (1:1.2 ratio of nitrile to selenocyanate). Post-reaction, purify via column chromatography (SiO₂, gradient elution) to isolate the heterocycle .

Q. What strategies resolve contradictions in reported crystallographic data for bromophenyl derivatives?

- Methodological Answer : Discrepancies in unit cell parameters or space groups (e.g., monoclinic vs. triclinic systems) may arise from polymorphism or solvent inclusion. To address this:

- Recrystallize under controlled conditions (e.g., slow evaporation from DCM/hexane).

- Perform SC-XRD at low temperatures (120 K) to reduce thermal motion artifacts .

- Compare experimental data with computational models (DFT-optimized geometries) to validate bond lengths and angles .

Q. How does the bromine substituent influence electrophilic substitution reactions in this compound?

- Methodological Answer : The bromine atom acts as a meta-directing group due to its electron-withdrawing nature, favoring electrophilic attacks at the 5-position of the phenyl ring. For example, nitration with HNO₃/H₂SO₄ at 0°C yields 2-(2-bromo-5-nitrophenyl)-2-methoxyacetonitrile. Kinetic studies (monitored via ¹H NMR) show slower reaction rates compared to non-halogenated analogs, attributed to reduced electron density at the aromatic ring .

Q. What are the challenges in scaling up the synthesis of this compound for bulk research use?

- Methodological Answer : Key challenges include:

- Exotherm Management : Gradual addition of NaH during methylation to prevent runaway reactions .

- Solvent Recovery : Use of THF (bp 66°C) necessitates distillation under reduced pressure for reuse.

- Purification : Replace column chromatography with recrystallization (e.g., ethanol/water) for cost-effective bulk purification.

- Waste Handling : Neutralize NaH residues with isopropanol before aqueous disposal .

Methodological Tables

Table 1 : Key Crystallographic Data for Bromophenyl Derivatives

| Parameter | Value (From ) | Value (From ) |

|---|---|---|

| Crystal System | Monoclinic | Triclinic |

| Space Group | P2₁/c | P1 |

| Unit Cell (Å, °) | a = 12.502, β = 93.573 | a = 7.582, α = 73.939 |

| R Factor | 0.026 | 0.073 |

Table 2 : Hazard Classification (Based on )

| Hazard Type | Precautionary Measures |

|---|---|

| Acute Toxicity | Use fume hood, avoid inhalation |

| Skin Irritation | Wear nitrile gloves |

| Environmental Hazard | Collect waste in sealed containers |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.